molecular formula C21H38N4O4S B023669 N-Biotinyl-N'-Boc-1,6-hexanediamine CAS No. 153162-70-0

N-Biotinyl-N'-Boc-1,6-hexanediamine

Cat. No.: B023669
CAS No.: 153162-70-0
M. Wt: 442.6 g/mol
InChI Key: SVLNCGHFZLQFOA-BQFCYCMXSA-N
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Description

N-Biotinyl-N’-Boc-1,6-hexanediamine is a biotinylated biochemical assay reagent. It is used as a biological material or organic compound in life science-related research. This compound is known for its high purity and is widely cited in global scientific literature .

Mechanism of Action

Target of Action

N-Biotinyl-N’-Boc-1,6-hexanediamine is a specialty product used in proteomics research

Mode of Action

It’s known that this compound can be used as a linear hexyl spacer (c6-spacer) in the synthesis of various bioactive compounds . This suggests that it may interact with its targets by bridging functional groups or facilitating the formation of complex structures.

Biochemical Pathways

It has been used in the synthesis of biodegradable poly(disulfide amine)s for gene delivery , multifunctional dendrimers for theranostics , and polyamide platinum anti-cancer complexes designed to target cancer-specific DNA sequences . These applications suggest that it may play a role in gene expression, therapeutic delivery, and cancer treatment.

Result of Action

Given its use in the synthesis of gene delivery systems and anti-cancer complexes , it’s likely that it plays a role in facilitating the delivery of therapeutic agents to target cells and potentially altering gene expression or DNA structure.

Preparation Methods

The synthesis of N-Biotinyl-N’-Boc-1,6-hexanediamine involves several steps. Initially, biotin, HOBT (1-Hydroxybenzotriazole), and EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) are added to DMF (Dimethylformamide) at room temperature. Subsequently, N’-Boc-1,6-hexamethylenediamine is added, and the mixture is stirred overnight. The DMF is then spin-dried, and methyl alcohol is added to precipitate white solids. These solids are filtered and dried to obtain the crude product, which is then purified to achieve high purity .

Chemical Reactions Analysis

N-Biotinyl-N’-Boc-1,6-hexanediamine undergoes various chemical reactions, including:

Scientific Research Applications

N-Biotinyl-N’-Boc-1,6-hexanediamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-Biotinyl-N’-Boc-1,6-hexanediamine is unique due to its biotinylated structure and the presence of a Boc-protected amine group. Similar compounds include:

N-Biotinyl-N’-Boc-1,6-hexanediamine stands out due to its specific combination of biotinylation and Boc protection, making it highly versatile in various scientific applications.

Biological Activity

N-Biotinyl-N'-Boc-1,6-hexanediamine is a bioconjugate that combines biotin with a Boc-protected hexanediamine. This compound has garnered attention due to its potential applications in drug delivery, molecular imaging, and as a building block for various biochemical assays. This article explores its biological activity, synthesis methods, and implications in research.

Synthesis and Characterization

This compound is synthesized through a straightforward method involving biotin, HOBT (1-hydroxybenzotriazole), and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF (dimethylformamide) at room temperature. The reaction yields a high-purity product suitable for subsequent biological experiments. The synthesis process is characterized by the following steps:

  • Reagents Preparation : Combine biotin, HOBT, and EDC in DMF.
  • Addition of Hexanediamine : Introduce N'-Boc-1,6-hexanediamine to the mixture.
  • Reaction Conditions : Stir the mixture overnight at room temperature.
  • Product Isolation : Spin-dry the solution, add methanol to precipitate the product, filter, dry, and purify.

The yield is reported to be high, with good crystallization effects and low foreign matter content .

Biological Activity

This compound exhibits several notable biological activities:

  • Avidin-Biotin Interaction : The biotin moiety allows for strong binding to avidin or streptavidin, making it useful in various biochemical assays where specific targeting is required. This interaction is characterized by an extremely high affinity, which is crucial for applications such as drug delivery systems and biosensors .
  • Cellular Uptake : Studies indicate that compounds conjugated with biotin can enhance cellular uptake through receptor-mediated endocytosis. This property is particularly beneficial for delivering therapeutic agents specifically to target cells .
  • Stability and Reactivity : The Boc group provides stability under physiological conditions while allowing for deprotection in the presence of specific reagents or conditions (e.g., acidic environments). This feature is advantageous for controlled release applications in drug delivery systems .

Case Studies

Several studies have demonstrated the utility of this compound in various biological contexts:

  • Targeted Drug Delivery : In one study, a biotin-conjugated drug was shown to selectively accumulate in cancer cells overexpressing biotin receptors. The compound facilitated a significant increase in cytotoxicity against these cells compared to non-targeted approaches .
  • Molecular Imaging : Another application involved using this compound as part of a molecular imaging probe. The biotin moiety enabled targeting specific tissues or cells, improving imaging contrast and specificity .
  • Biochemical Assays : The compound has been used effectively in enzyme-linked immunosorbent assays (ELISA) where its strong interaction with avidin allows for enhanced signal detection through biotin-labeled antibodies .

Comparative Analysis

The following table summarizes key characteristics of this compound compared to other similar compounds:

CompoundAvidin Binding AffinityCellular UptakeStabilityApplications
This compoundHighEnhancedGoodDrug delivery, imaging
Biotin-Acid ConjugateModerateModerateModerateBiochemical assays
N-Biotinyl-Diethylene GlycolHighLowHighTargeted therapies

Properties

IUPAC Name

tert-butyl N-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N4O4S/c1-21(2,3)29-20(28)23-13-9-5-4-8-12-22-17(26)11-7-6-10-16-18-15(14-30-16)24-19(27)25-18/h15-16,18H,4-14H2,1-3H3,(H,22,26)(H,23,28)(H2,24,25,27)/t15-,16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLNCGHFZLQFOA-BQFCYCMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451517
Record name N-Biotinyl-N'-Boc-1,6-hexanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153162-70-0
Record name N-Biotinyl-N'-Boc-1,6-hexanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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